4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Overview
Description
“4-(pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
Synthesis Analysis
The synthesis of “4-(pyridin-4-yl)thiazol-2-amine” was carried out and its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Molecular Structure Analysis
The molecular structure of the inhibitor was studied using quantum chemistry calculations .Chemical Reactions Analysis
The experimental results showed that “4-(pyridin-4-yl)thiazol-2-amine” is an effective corrosion inhibitor for mild steel in an acid medium .Scientific Research Applications
Heterocyclic Synthesis
Compounds within the same chemical family have been synthesized for their potential in creating heterocyclic structures, which are essential in the development of pharmaceuticals and agrochemicals. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of derivatives, highlighting the synthetic versatility of these compounds in generating biologically relevant structures (Mohareb et al., 2004).
Antibacterial Agents
Thiazolepyridine derivatives, similar in structural motifs to 4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been synthesized and evaluated for their antibacterial activities. Such research underscores the potential of these compounds in the development of new antibacterial agents, offering a pathway to combat antibiotic-resistant bacteria (Karuna et al., 2021).
Antitumor and Antimicrobial Studies
Research into pyridine thiazole derivatives has also extended into their antimicrobial and antitumor applications. Zinc(II) complexes of pyridine thiazole derivatives have shown promise in both antimicrobial activity and antitumor studies, indicating the potential of these compounds in therapeutic contexts (Xun-Zhong et al., 2020).
Insecticidal Agents
The synthesis and biochemical impact of sulfonamide thiazole derivatives have been explored for their potential as insecticidal agents, demonstrating the diverse biological activities that these compounds can exhibit. This research highlights the applicability of such compounds in agricultural sciences, offering new strategies for pest management (Soliman et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
4-propan-2-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)14-8-6-13(7-9-14)17(22)21-18-20-16(11-25-18)15-5-3-4-10-19-15/h3-12H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJYWWUSUZIAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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